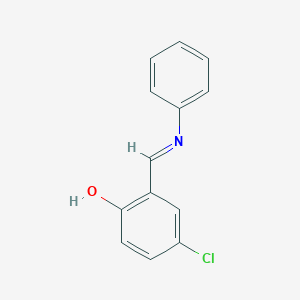
Bis((2-hydroxyethyl)ammonium) sulphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((2-hydroxyethyl)ammonium) sulphite, also known as BES, is a chemical compound that is commonly used as a buffering agent in biochemical and physiological experiments. BES is a zwitterionic compound that is soluble in water and has a pKa of 7.5. BES is widely used in scientific research due to its ability to maintain a constant pH in a solution.
Mécanisme D'action
Bis((2-hydroxyethyl)ammonium) sulphite acts as a buffering agent by accepting or donating protons to maintain a constant pH in a solution. This compound is able to buffer at a pH range of 6-8, which is important for many biochemical reactions.
Biochemical and physiological effects:
This compound has been shown to have no significant biochemical or physiological effects on cells or tissues. This compound is considered to be non-toxic and is widely used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Bis((2-hydroxyethyl)ammonium) sulphite as a buffering agent is its ability to maintain a constant pH in a solution. This compound is also relatively inexpensive and easy to obtain. However, one limitation of using this compound is its limited buffering capacity at pH values outside of its range of 6-8.
Orientations Futures
For Bis((2-hydroxyethyl)ammonium) sulphite research include the development of new this compound derivatives with improved buffering capacity and the investigation of the effect of this compound on the stability and activity of proteins and enzymes.
Méthodes De Synthèse
Bis((2-hydroxyethyl)ammonium) sulphite can be synthesized by reacting sodium bisulfite with 2-aminoethanol. The reaction yields this compound and sodium chloride. The reaction is carried out in water at a pH of 8-9. The reaction mixture is then purified by recrystallization.
Applications De Recherche Scientifique
Bis((2-hydroxyethyl)ammonium) sulphite is commonly used as a buffering agent in biochemical and physiological experiments. This compound is used to maintain a constant pH in a solution, which is important for many biochemical reactions. This compound is also used in the purification of proteins and enzymes.
Propriétés
Numéro CAS |
15535-29-2 |
|---|---|
Formule moléculaire |
C4H16N2O5S |
Poids moléculaire |
204.25 g/mol |
Nom IUPAC |
2-aminoethanol;sulfurous acid |
InChI |
InChI=1S/2C2H7NO.H2O3S/c2*3-1-2-4;1-4(2)3/h2*4H,1-3H2;(H2,1,2,3) |
Clé InChI |
HNTMLDKCDXWPJV-UHFFFAOYSA-N |
SMILES |
C(CO)N.C(CO)N.OS(=O)O |
SMILES canonique |
C(CO)N.C(CO)N.OS(=O)O |
Autres numéros CAS |
15535-29-2 |
Synonymes |
bis[(2-hydroxyethyl)ammonium] sulphite |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




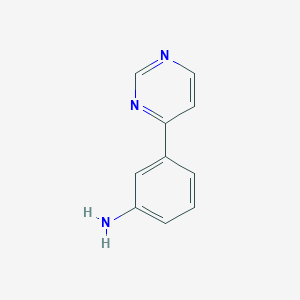


![2-Chlorobenzo[c]cinnoline](/img/structure/B100858.png)
![2-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B100859.png)
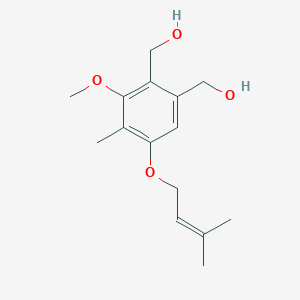

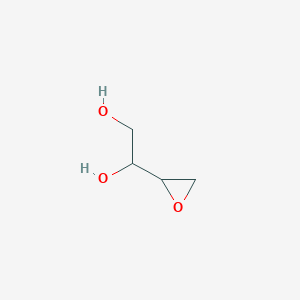
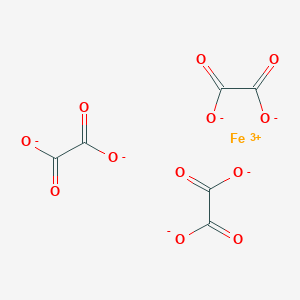
![2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B100867.png)

![3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-](/img/structure/B100871.png)
